![molecular formula C18H20N4O3 B4510217 N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea](/img/structure/B4510217.png)
N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For compounds similar to the one , a synthesis approach might involve forming intermediate compounds through reactions such as condensation or cyclization, followed by functional group transformations. The specifics of synthesizing this compound are not readily available in the literature reviewed; however, synthesis methodologies for similar compounds include steps like N-alkylation, amidation, and heterocycle formation which are common in the synthesis of complex molecules involving pyridine and isoindole units.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. For molecules containing pyridine and urea functional groups, crystallography can reveal detailed geometry, including bond lengths, angles, and conformation. For instance, studies on related compounds have shown that crystal and molecular structure determination can be achieved through techniques like single crystal X-ray diffraction, highlighting the monoclinic system and P21/n space group as common features (Percino et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of a compound like "N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea" can involve interactions between its functional groups and various reagents. For compounds with similar structural features, reactions might include nucleophilic addition to the carbonyl group, substitution reactions at the pyridine nitrogen, and transformations of the urea moiety. The presence of multiple reactive sites allows for chemodivergent pathways, leading to a variety of potential products and derivatives.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal form, are influenced by their molecular structure. For example, the crystallization behavior and stability of related compounds can provide insights into their physical characteristics. The stability, solubility in different solvents, and crystal form can be determined through experimental studies, such as those involving the synthesis and characterization of dimethoxy derivatives (Percino et al., 2006).
properties
IUPAC Name |
1-[1-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-3-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-10(20-18(25)21-13-3-2-8-19-9-13)22-16(23)14-11-4-5-12(7-6-11)15(14)17(22)24/h2-5,8-12,14-15H,6-7H2,1H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRKEVWNHCENRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC(=O)NC1=CN=CC=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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